![molecular formula C20H23NO6S B6419313 ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301305-77-1](/img/structure/B6419313.png)
ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is 405.12460863 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities . For example, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Antioxidant Activity
Some thiophene derivatives have shown excellent antioxidant activity . For instance, compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid .
Anticorrosion Activity
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Compound S7 showed significant anticorrosion efficiency .
Anticancer Activity
Thiophene derivatives have been evaluated for their antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay . Compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^−4 M .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes .
Anti-Inflammatory Activity
Some thiophene derivatives have shown anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to have a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways, suggesting a broad spectrum of activity .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-27-20(23)16-12-7-6-8-15(12)28-19(16)21-18(22)11-9-13(24-2)17(26-4)14(10-11)25-3/h9-10H,5-8H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHKVPQQHCYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
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